1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one
Overview
Description
1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one typically involves the condensation of 1-methylindole-3-carboxaldehyde with an appropriate enone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions and using industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its binding to specific sites on the tubulin protein, disrupting microtubule dynamics and inhibiting cell division.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
1-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar structural motifs and biological activities.
Uniqueness
This compound is unique due to its specific structural features and the range of reactions it can undergo. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-(1-methylindol-3-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-3-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h3-8H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUNGRLUVJCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514588 | |
Record name | 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91568-93-3 | |
Record name | 1-(1-Methyl-1H-indol-3-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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